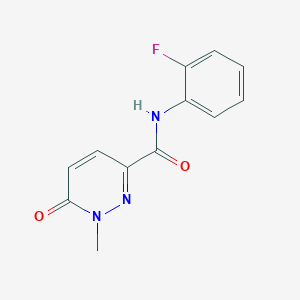

N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 852214-10-9

Cat. No.: VC6327238

Molecular Formula: C12H10FN3O2

Molecular Weight: 247.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852214-10-9 |

|---|---|

| Molecular Formula | C12H10FN3O2 |

| Molecular Weight | 247.229 |

| IUPAC Name | N-(2-fluorophenyl)-1-methyl-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C12H10FN3O2/c1-16-11(17)7-6-10(15-16)12(18)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,18) |

| Standard InChI Key | PNHQEKZEACVIJP-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2F |

Introduction

Synthesis Methods

The synthesis of pyridazine derivatives often involves condensation reactions, cyclization, or substitution reactions. For compounds like N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a typical approach might involve the reaction of a pyridazine precursor with a fluorophenyl isocyanate or a similar reagent to form the carboxamide linkage.

| Synthesis Step | Reagents/Conditions |

|---|---|

| Formation of Pyridazine Ring | Various methods (e.g., condensation reactions) |

| Introduction of Fluorophenyl Group | Fluorophenyl isocyanate or similar reagents |

| Formation of Carboxamide Linkage | Reaction conditions (e.g., temperature, solvent) |

Biological Activities

Pyridazine derivatives have been explored for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a fluorophenyl group can enhance lipophilicity and potentially improve the compound's ability to interact with biological targets.

| Biological Activity | Potential Mechanism |

|---|---|

| Antimicrobial Activity | Interaction with microbial enzymes or membranes |

| Anticancer Activity | Inhibition of cell proliferation or induction of apoptosis |

| Anti-inflammatory Activity | Modulation of inflammatory pathways |

Research Findings and Future Directions

Given the lack of specific data on N-(2-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, further research is needed to explore its synthesis, chemical properties, and biological activities. Studies could involve in vitro assays to evaluate its potential as a therapeutic agent and in silico modeling to predict its interactions with biological targets.

| Research Area | Future Directions |

|---|---|

| Synthesis Optimization | Exploration of efficient synthesis routes |

| Biological Activity Screening | In vitro and in vivo studies to assess therapeutic potential |

| Structural Optimization | Molecular modeling to enhance biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume